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Compound of Interest

Compound Name: CCT241533 hydrochloride

Cat. No.: B606546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CCT241533 hydrochloride is a potent and selective small molecule inhibitor of Checkpoint

Kinase 2 (CHK2), a critical serine/threonine kinase involved in the DNA damage response

(DDR) pathway.[1][2][3][4] This technical guide provides an in-depth overview of the function,

mechanism of action, and experimental evaluation of CCT241533, designed to equip

researchers and drug development professionals with the comprehensive knowledge required

for its application in preclinical studies.

Core Function: Selective Inhibition of CHK2
CCT241533 acts as a highly potent and selective ATP-competitive inhibitor of CHK2.[1][2] Its

primary function is to block the catalytic activity of CHK2, thereby disrupting the signaling

cascade initiated in response to DNA double-strand breaks.[1][5][6] X-ray crystallography

studies have confirmed that CCT241533 binds directly to the ATP pocket of the CHK2 kinase

domain.[1][2][5] This targeted inhibition prevents the autophosphorylation of CHK2 at serine

516 (S516), a key marker of its full activation, and subsequently blocks the phosphorylation of

its downstream targets.[1][2][3][6]

The remarkable selectivity of CCT241533 for CHK2 over the functionally related kinase CHK1

is a key attribute, minimizing off-target effects and providing a precise tool for dissecting the

specific roles of CHK2 in cellular processes.[1]
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Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the potency and

selectivity of CCT241533.

Table 1: In Vitro Potency and Selectivity of CCT241533

Parameter Value Target Assay Type Reference

IC50 3 nM CHK2
Radiometric

kinase assay
[1][2][3][4]

Ki 1.16 nM CHK2 Enzyme kinetics [1][2][3][4]

IC50 245 nM CHK1
Radiometric

kinase assay
[1]

Selectivity

(CHK1/CHK2)
~82-fold - - [1]

Table 2: Cellular Activity of CCT241533 in Human Tumor Cell Lines

Cell Line
Growth Inhibitory
IC50 (GI50)

Assay Type Reference

HT-29 (colorectal

carcinoma)
1.7 µM

Sulforhodamine B

(SRB) assay
[1][2]

HeLa (cervical cancer) 2.2 µM
Sulforhodamine B

(SRB) assay
[1][2]

MCF-7 (breast

adenocarcinoma)
5.1 µM

Sulforhodamine B

(SRB) assay
[1][2]

Mechanism of Action and Signaling Pathway
Upon DNA damage, particularly double-strand breaks, the MRN complex (MRE11-RAD50-

NBS1) recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase.[5] ATM then

phosphorylates CHK2 on threonine 68 (T68), leading to CHK2 dimerization and subsequent
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autophosphorylation, resulting in its full activation.[1][5] Activated CHK2 phosphorylates a

range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.[5]

CCT241533, by competitively binding to the ATP pocket of CHK2, prevents its kinase activity.

This leads to the inhibition of CHK2 autophosphorylation at S516 and the subsequent

phosphorylation of its substrates, thereby abrogating its function in the DNA damage response.

[1][2][3][6]
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Figure 1: CHK2 Signaling Pathway and CCT241533 Inhibition.
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Key Experimental Findings: Potentiation of PARP
Inhibitors
A pivotal function of CCT241533 is its ability to potentiate the cytotoxicity of Poly (ADP-ribose)

polymerase (PARP) inhibitors.[1][5][6] While CCT241533 alone exhibits modest cytotoxic

effects, its combination with PARP inhibitors leads to a synergistic increase in cancer cell

death, particularly in p53-defective tumor cells.[1][5] This potentiation is attributed to the

inhibition of CHK2-mediated DNA repair pathways that are activated in response to PARP

inhibitor-induced DNA damage.[1][6]

Conversely, studies have shown that CCT241533 does not significantly potentiate the

cytotoxicity of several conventional genotoxic agents, such as bleomycin and etoposide.[1] This

differential effect underscores the specific interplay between CHK2 and PARP inhibition in

cancer therapy.

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Western Blotting for CHK2 Activation
Objective: To assess the inhibitory effect of CCT241533 on CHK2 activation by measuring the

phosphorylation status of CHK2.

Methodology:

Cell Culture and Treatment:

Culture human tumor cell lines (e.g., HT-29, HeLa) in appropriate media.

Treat cells with a DNA damaging agent (e.g., 50 µM etoposide for 5 hours) in the presence

or absence of varying concentrations of CCT241533.[1]

Protein Extraction:

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Quantify protein concentration using a BCA assay.

SDS-PAGE and Western Blotting:

Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF

membrane.

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20

(TBST).

Incubate the membrane with primary antibodies against total CHK2, phospho-CHK2

(S516), and phospho-CHK2 (T68) overnight at 4°C.[1]

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Figure 2: Western Blotting Experimental Workflow.

Cytotoxicity and Potentiation Assays
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Objective: To determine the growth inhibitory effects of CCT241533 alone and in combination

with other agents.

Methodology:

Cell Seeding:

Seed cells in 96-well plates at an appropriate density.

Compound Treatment:

For single-agent cytotoxicity, treat cells with a dose-response of CCT241533.

For potentiation studies, treat cells with a fixed concentration of CCT241533 (e.g., the

GI50 concentration) in combination with a dose-response of a PARP inhibitor or genotoxic

agent.[1][2]

Incubation:

Incubate the plates for 96 hours.[1][2]

Cell Viability Measurement (SRB Assay):

Fix the cells with trichloroacetic acid (TCA).

Stain the cells with Sulforhodamine B (SRB) dye.

Wash and solubilize the dye.

Measure the absorbance at 570 nm to determine cell viability.

Data Analysis:

Calculate the GI50 values from the dose-response curves.

Determine the Potentiation Index (PI) as the ratio of the GI50 of the PARP

inhibitor/genotoxic agent alone to the GI50 in combination with CCT241533. A PI > 1

indicates potentiation.[1][2]
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Figure 3: Cytotoxicity Assay Experimental Workflow.

Conclusion
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CCT241533 hydrochloride is a powerful research tool for investigating the role of CHK2 in the

DNA damage response and other cellular processes. Its high potency and selectivity make it an

invaluable asset for target validation and preclinical studies. The synergistic interaction of

CCT241533 with PARP inhibitors highlights a promising therapeutic strategy for the treatment

of specific cancer types, warranting further investigation in the field of drug development. This

guide provides a foundational understanding for researchers to effectively utilize CCT241533 in

their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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